molecular formula C18H17NO6 B2733837 4-((1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1795477-06-3

4-((1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No.: B2733837
CAS No.: 1795477-06-3
M. Wt: 343.335
InChI Key: HGAPCKOJERQIAE-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a 2,3-dihydrobenzo[b][1,4]dioxine ring, an azetidine ring, and a 2H-pyran-2-one ring. The presence of these functional groups suggests that the compound may have interesting chemical and biological properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through multi-step organic synthesis procedures. For example, 2,3-dihydrobenzo[b][1,4]dioxin derivatives can be synthesized from 2,3-dihydroxybenzoic acid .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple ring structures. The 2,3-dihydrobenzo[b][1,4]dioxine ring and the azetidine ring are both heterocyclic structures, which can have significant impacts on the compound’s chemical properties .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the functional groups present. For example, the carbonyl group in the 2H-pyran-2-one ring could potentially undergo nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple ring structures could impact its solubility and stability .

Scientific Research Applications

Synthesis and Characterization

  • The compound has been involved in the synthesis and characterization of azetidinone derivatives, with studies demonstrating their potential antibacterial activities against various bacterial strains. For example, azetidinones analogues were synthesized and screened for their antimicrobial activities, showing promise against certain bacterial strains (Chopde, Meshram, & Pagadala, 2012).

Anticancer Activity

  • Research has also explored the anticancer properties of related compounds. Novel fluoro-substituted benzo[b]pyran compounds, for instance, were synthesized and tested against human cancer cell lines, demonstrating anticancer activity at low concentrations compared to standard drugs (Hammam et al., 2005). Additionally, compounds with pyrazolo[3,4-d]pyrimidin-4-one derivatives were synthesized and exhibited potent antitumor activity against the MCF-7 human breast adenocarcinoma cell line, highlighting the potential therapeutic applications of these molecules in cancer treatment (Abdellatif et al., 2014).

Anti-Diabetic and Renoprotective Activity

  • Some studies have focused on the anti-diabetic and renoprotective effects of new benzazole, thiazolidinone, and azetidin-2-one derivatives incorporating a pyrazole moiety. These studies have identified compounds with significant anti-diabetic potency and renoprotective activity, indicating the potential for these molecules in the treatment of diabetes and its associated renal complications (Abeed, Youssef, & Hegazy, 2017).

Synthesis and Biological Activity

  • The compound has been used in the synthesis of tetrahydrobenzo[b]pyran under various catalyses, demonstrating the versatility of these molecules in chemical synthesis and their potential biological activities. For instance, one study described a simple and efficient one-pot synthesis of tetrahydrobenzo[b]pyrans, showcasing the reactivity and reusability of the catalyst used in the process (Mohammadi, Asghariganjeh, & Hadadzahmatkesh, 2017).

Future Directions

Future research could focus on exploring the synthesis methods, chemical properties, and potential applications of this compound. This could include studying its reactivity, stability, and potential biological activity .

Properties

IUPAC Name

4-[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)azetidin-3-yl]oxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO6/c1-11-6-12(7-17(20)23-11)24-13-8-19(9-13)18(21)16-10-22-14-4-2-3-5-15(14)25-16/h2-7,13,16H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGAPCKOJERQIAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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